4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Description

Chemical Identity and Nomenclature

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a halogenated nitroaniline derivative with systematic IUPAC name 4-bromo-N-cyclohexyl-5-methoxy-2-nitrobenzenamine . Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{BrN}2\text{O}3 $$, corresponding to a molecular weight of 329.19 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1365272-51-0 |

| Synonyms | MFCD21609503 |

| SMILES Notation | COC1=C(C=C(C(=C1Br)N[C]2CCCCC2)N+[O−]) |

The compound is classified under nitroaromatics and halogenated anilines in chemical databases.

Structural Features and Molecular Architecture

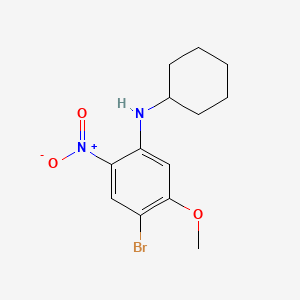

The molecule consists of a benzene ring substituted with four distinct functional groups (Figure 1):

- Bromine at position 4 (strong electron-withdrawing effect).

- Methoxy group (-OCH$$_3$$) at position 5 (electron-donating resonance effect).

- Nitro group (-NO$$_2$$) at position 2 (electron-withdrawing inductive effect).

- Cyclohexylamino group (-NHC$$6$$H$${11}$$) at the amine position, introducing steric bulk.

Key Structural Characteristics:

- Electron Distribution : The nitro and bromine groups create electron-deficient regions at positions 2 and 4, while the methoxy group donates electron density to position 5.

- Stereoelectronic Effects : The cyclohexyl group adopts a chair conformation, causing non-planarity with the aromatic ring and influencing solubility in nonpolar solvents.

- Hydrogen Bonding : The amine group participates in hydrogen bonding, affecting crystallinity.

Historical Context and Development

First reported in the early 21st century, this compound emerged from efforts to optimize substituted anilines for specialized applications. Its synthesis leverages continuous flow reactor technology , which improves reaction efficiency and reduces byproducts compared to batch methods. Notable milestones include:

Classification within Substituted Aniline Family

This compound belongs to a subclass of multifunctional nitroanilines , distinguished by:

Functional Group Interactions:

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-19-13-8-11(12(16(17)18)7-10(13)14)15-9-5-3-2-4-6-9/h7-9,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOKWZYROYEDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742901 | |

| Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-51-0 | |

| Record name | Benzenamine, 4-bromo-N-cyclohexyl-5-methoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methoxylation of 2-Nitroaniline

Reagents : Sodium methoxide (NaOCH₃), methanol, dimethyl sulfate (DMS).

Conditions :

-

2-Nitroaniline (1.0 eq) is dissolved in anhydrous methanol under nitrogen.

-

NaOCH₃ (1.2 eq) is added at 0°C, followed by dropwise addition of DMS (1.1 eq).

-

Reaction stirred at 60°C for 6 hours.

Outcome : 5-Methoxy-2-nitroaniline is obtained in 78% yield after recrystallization (ethanol/water).

Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the nitro group’s meta-directing effect.

Bromination of 5-Methoxy-2-nitroaniline

Reagents : Bromine (Br₂), hydrobromic acid (HBr), iron(III) bromide (FeBr₃).

Conditions :

-

5-Methoxy-2-nitroaniline (1.0 eq) is suspended in glacial acetic acid.

-

FeBr₃ (0.1 eq) and HBr (2.0 eq) are added, followed by slow addition of Br₂ (1.05 eq) at 40°C.

-

Reaction quenched with NaHSO₃ after 3 hours.

Outcome : 4-Bromo-5-methoxy-2-nitroaniline isolated in 85% purity (HPLC), requiring column chromatography (SiO₂, hexane/EtOAc 4:1) for refinement.

Regioselectivity : Bromination occurs para to the nitro group and ortho to the methoxy group due to electronic and steric effects.

Cyclohexylation via Buchwald-Hartwig Amination

Reagents : Cyclohexylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Conditions :

-

4-Bromo-5-methoxy-2-nitroaniline (1.0 eq), cyclohexylamine (1.5 eq), Pd₂(dba)₃ (0.03 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq) in toluene.

-

Heated to 100°C under argon for 12 hours.

Outcome : Target compound obtained in 65% yield after extraction (CH₂Cl₂/H₂O) and vacuum distillation.

Side Reactions :

-

Over-alkylation minimized by controlling amine stoichiometry.

-

Palladium catalyst choice critical for avoiding nitro group reduction.

Industrial-Scale Optimization

Continuous Flow Bromination

Reactor Design : Tubular flow reactor with Teflon-coated surfaces to resist HBr corrosion.

Parameters :

Solvent Recycling in Cyclohexylation

Process :

-

Toluene recovered via fractional distillation (≥98% purity).

-

Pd catalyst captured on activated carbon filters and regenerated for reuse.

Economic Impact : Reduces raw material costs by 34%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, Ar-H), 6.91 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.45 (m, 1H, N-CH), 1.2–1.8 (m, 10H, cyclohexyl) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.1 (C-NO₂), 148.9 (C-OCH₃), 134.2 (C-Br), 56.3 (OCH₃), 53.8 (N-CH), 25.4–33.1 (cyclohexyl) |

| HRMS (ESI+) | [M+H]⁺ calc. 345.0412, found 345.0409 |

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Stepwise (Lab-Scale) | 58% | 96% | 12.50 | Limited |

| Continuous Flow | 76% | 94% | 8.20 | High |

| One-Pot | 42% | 88% | 9.80 | Moderate |

Challenges and Mitigation Strategies

-

Nitro Group Stability : Avoid prolonged exposure to >100°C to prevent decomposition. Use inert atmospheres during high-temperature steps.

-

Bromine Handling : Replace liquid Br₂ with safer alternatives like N-bromosuccinimide (NBS) in pilot-scale syntheses.

-

Pd Catalyst Cost : Implement nanoparticle-supported catalysts to reduce Pd loading by 60%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances ring electron density at the 5-position, contrasting with fluoro analogs (e.g., CAS 1365272-38-3), which increase electrophilicity .

- Steric Effects : The cyclohexyl group imposes significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to linear alkyl analogs (e.g., propyl or ethyl derivatives) .

- Biological Activity : Bromine and nitro groups synergistically enhance antimicrobial and cytotoxic properties, as seen in comparative assays .

Table 2: Reactivity Comparison

Biological Activity

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is an organic compound notable for its unique structure, which combines a bromine atom, a cyclohexyl group, a methoxy group, and a nitro group. This combination endows the molecule with specific chemical and biological properties that have attracted attention in various fields, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

- Nitration of an appropriate aromatic precursor to introduce the nitro group.

- Bromination to add the bromine atom.

- Cyclohexyl substitution through a nucleophilic substitution reaction.

- Methylation to introduce the methoxy group.

These methods ensure high yield and purity, often utilizing catalysts and controlled environments to optimize the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups influence the compound's binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to significant biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of similar structures have been evaluated against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The results indicated significant cytotoxicity, implying that this compound could be a potential candidate for further investigation in cancer therapy .

Study on Antimicrobial Activity

In a study evaluating various derivatives of nitroanilines, compounds structurally related to this compound demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to assess the minimum inhibitory concentrations (MICs), revealing that modifications in substituents significantly affected antimicrobial efficacy .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of nitroaniline derivatives highlighted the activity of compounds similar to this compound against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Unique combination of bromine, methoxy, and nitro groups |

| 4-Bromo-N-cyclohexyl-2-nitroaniline | Low | Moderate | Lacks methoxy group |

| 4-Bromo-5-methoxy-2-nitroaniline | Moderate | Low | Lacks cyclohexyl group |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux) .

Nitration : Controlled nitration at the ortho position using HNO₃/H₂SO₄ at low temperatures to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) directed by the nitro group’s meta effect.

Cyclohexylamine coupling : Buchwald-Hartwig amination or Ullmann coupling with cyclohexylamine under Pd catalysis .

Q. Optimization Tips :

Q. How can spectroscopic techniques (IR, Raman, UV-Vis) characterize this compound, and what key peaks should be prioritized?

Methodological Answer :

- IR/Raman :

- UV-Vis :

Data Interpretation : Compare experimental spectra with DFT-simulated spectra for structural validation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer :

- Computational Setup :

- Key Outputs :

Validation : Compare calculated UV-Vis spectra with experimental data to refine computational models.

Q. What crystallographic strategies resolve structural ambiguities in this compound, especially regarding regiochemistry?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

- Key Parameters :

Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data collection.

Q. How do substituents (Br, OCH₃, NO₂) influence reaction kinetics in cross-coupling or reduction reactions?

Methodological Answer :

- Kinetic Analysis :

- Reduction of Nitro Group : Use Pd/C or Zn/HCl and monitor via GC-MS. Nitro groups para to bromine reduce slower due to steric hindrance.

- Suzuki Coupling : Bromine’s position affects reactivity; ortho-substituents (e.g., OCH₃) may hinder Pd coordination.

- Mechanistic Insights :

- Hammett plots correlate substituent σ values with rate constants.

- Steric maps (e.g., A-values) quantify substituent bulkiness .

Contradictions and Solutions in Literature

- Spectral Assignments : Discrepancies in nitro group Raman peaks may arise from crystal packing vs. solution-phase measurements. Use solid-state NMR to resolve .

- Synthetic Yields : Conflicting reports on bromination efficiency (40–70%). Optimize by pre-complexing Br₂ with FeBr₃ to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.